4-(4-Methylphenoxy)iodobenzene

Overview

Description

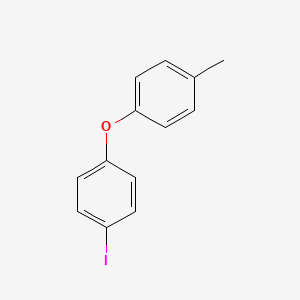

“4-(4-Methylphenoxy)iodobenzene” is a chemical compound with the molecular formula C13H11IO . It is a derivative of iodobenzene .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves innovative methods that have been developed in recent years . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The structure is similar to that of iodobenzene and 4-methylphenoxyacetic acid .Scientific Research Applications

Oxidation Reactions

- Electrochemical Oxidation : The electrochemical oxidation of phenolic compounds using iodobenzene derivatives, including 4-(4-Methylphenoxy)iodobenzene, has been explored. These derivatives show varying oxidant activities based on their electronic properties, influencing the efficiency of the oxidation reactions (Nishiyama & Amano, 2008).

Chemical Synthesis

- Aminocarbonylation Reactions : A study on the aminocarbonylation of para-substituted iodobenzenes, including derivatives like this compound, revealed insights into how different substituents affect reaction reactivity and product formation (Marosvölgyi-Haskó, Kégl & Kollár, 2016).

Photovoltaic Applications

- Photovoltaic Cells : Research has been conducted on the effects of iodobenzene as an antisolvent in the formation of MAPbI3 thin films, which are crucial components in photovoltaic cells. The study provides insights into how different volumes of iodobenzene can influence the properties and performance of these cells (Chang et al., 2018).

Material Science

- Organic Synthesis : Iodobenzene derivatives are used in various organic synthesis processes. For instance, their role in the oxidative amidation of phenols has been studied, offering potential applications in developing new materials and chemicals (Chau & Ciufolini, 2014).

Catalytic Reactions

- Catalytic Oxidations : Iodobenzene derivatives, including this compound, have been utilized in catalytic oxidations. These reactions are significant for various synthetic applications, such as in the preparation of ketones and related compounds (Ochiai et al., 2007).

Safety and Hazards

While specific safety and hazard information for “4-(4-Methylphenoxy)iodobenzene” is not available, it is generally recommended to handle similar chemical compounds with care, avoiding ingestion, inhalation, and contact with skin and eyes .

Relevant Papers Several papers have been published on the synthesis and applications of m-aryloxy phenols , the use of 4,4’-dimethylazobenzene as a chemical actinometer , and the synthesis and characterization of herbicidal ionic liquids . These papers could provide further insights into the properties and potential applications of “this compound”.

Mechanism of Action

Target of Action

Iodobenzene, a related compound, has been shown to interact with endoglucanase f . This enzyme plays a role in the degradation of cellulose or related beta-glucans .

Mode of Action

Iodobenzene, a structurally similar compound, is known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of iodobenzene with its targets, leading to changes in the molecular structure.

Biochemical Pathways

Iodobenzene, a related compound, is known to participate in various reactions that could potentially affect multiple biochemical pathways .

Pharmacokinetics

Iodobenzene, a related compound, has been shown to have certain pharmacokinetic properties

Result of Action

The reactions involving iodobenzene, a structurally similar compound, result in changes in the molecular structure . These changes could potentially lead to various cellular effects.

Action Environment

The action, efficacy, and stability of 4-(4-Methylphenoxy)iodobenzene can be influenced by various environmental factors. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams . Its vapour pressure indicates that if released into the air, it would exist in the form of a vapour . Furthermore, iodobenzene in the vapour phase of the atmosphere will degrade as a result of photochemically generated hydroxyl radicals catalyzing the process .

properties

IUPAC Name |

1-iodo-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFXLXIIUUXNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073498.png)